![molecular formula C14H12O2S B14261649 2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one CAS No. 174175-12-3](/img/structure/B14261649.png)
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a phenylethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzenesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Products with different functional groups replacing the benzenesulfinyl group.
Applications De Recherche Scientifique
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular processes and pathways. The compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(S)-Benzenesulfonyl]-1-phenylethan-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(S)-Benzenesulfanyl]-1-phenylethan-1-one: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological properties compared to its sulfonyl and sulfanyl analogs
Propriétés
Numéro CAS |
174175-12-3 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
1-phenyl-2-[(S)-phenylsulfinyl]ethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2/t17-/m0/s1 |
Clé InChI |
CGSYWOFFKKJGJV-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C[S@](=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



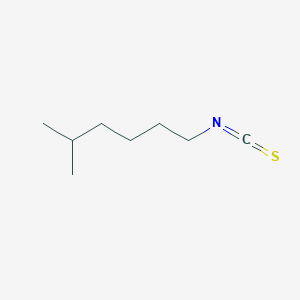
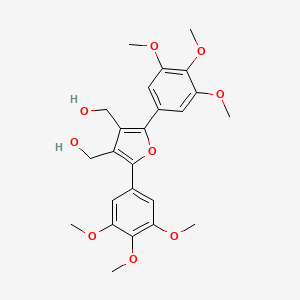
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
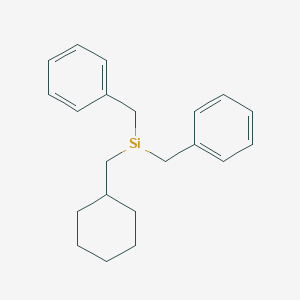
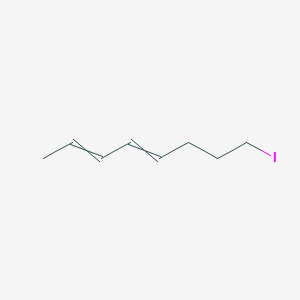
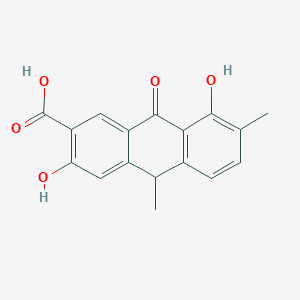
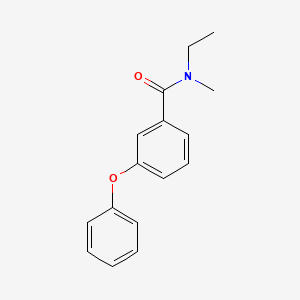
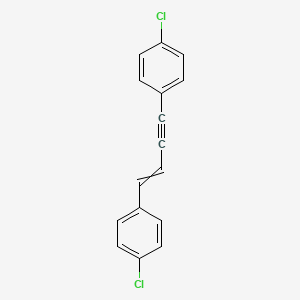
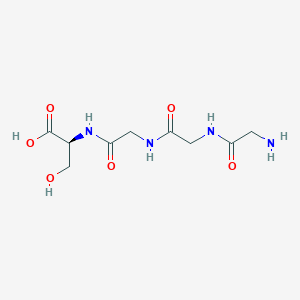
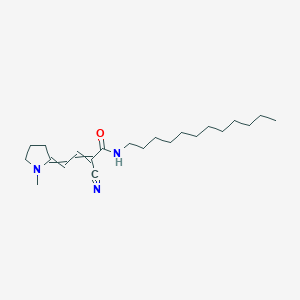
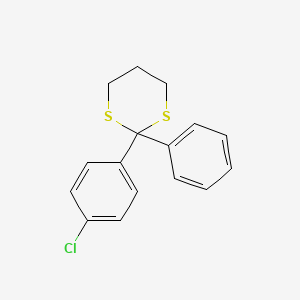
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
